

# Application Notes and Protocols for In Vivo Biodistribution Studies of $^{195}\text{Pt}$ -Labeled Cisplatin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including those of the head and neck, lung, ovaries, and testes.<sup>[1]</sup> Its therapeutic efficacy is, however, accompanied by significant dose-limiting toxicities, primarily nephrotoxicity and ototoxicity.<sup>[2]</sup> Understanding the in vivo biodistribution and pharmacokinetics of cisplatin is crucial for optimizing therapeutic regimens, developing strategies to mitigate side effects, and designing novel platinum-based drugs with improved tumor targeting. The use of cisplatin labeled with the gamma-emitting isotope,  $^{195}\text{m}\text{Pt}$ , allows for non-invasive, real-time visualization and quantification of the drug's distribution throughout the body using single-photon emission computed tomography (SPECT).<sup>[3]</sup> This application note provides a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of  $^{195}\text{m}\text{Pt}$ -labeled cisplatin in preclinical models.

## Principle of the Technique

$^{195}\text{m}\text{Pt}$  is a radionuclide that decays to stable  $^{195}\text{Pt}$  via isomeric transition with a half-life of 4.02 days, emitting gamma photons suitable for SPECT imaging.<sup>[4]</sup> Labeling cisplatin with  $^{195}\text{m}\text{Pt}$  does not alter its chemical structure or biological activity, ensuring that the biodistribution of the radiolabeled compound accurately reflects that of the unlabeled drug.<sup>[3]</sup> SPECT imaging enables the visualization of  $^{195}\text{m}\text{Pt}$ -cisplatin distribution in vivo, while ex vivo gamma counting of tissues and organs at different time points provides quantitative data on drug accumulation. These data are typically expressed as the percentage of the injected dose per gram of tissue

(%ID/g). Complementary techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), can be used to quantify the total platinum content in tissues, providing a highly sensitive and accurate measurement.[\[5\]](#)

## Applications

- Pharmacokinetic and Biodistribution Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of cisplatin *in vivo*.
- Tumor Targeting and Penetration: To assess the efficiency of cisplatin delivery to tumor tissues and compare uptake in tumors versus healthy organs.[\[2\]](#)
- Toxicity Studies: To correlate the accumulation of cisplatin in specific organs, such as the kidneys and liver, with observed toxicities.[\[2\]](#)
- Development of New Platinum Drugs: To compare the biodistribution profiles of novel platinum-based therapeutics with that of cisplatin.
- Evaluation of Drug Delivery Systems: To investigate how different formulations or delivery vehicles alter the biodistribution and tumor accumulation of cisplatin.[\[6\]](#)

## Experimental Protocols

### Protocol 1: In Vivo Biodistribution of $^{195m}\text{Pt}$ -Cisplatin in a Xenograft Mouse Model

This protocol describes a typical workflow for assessing the biodistribution of  $^{195m}\text{Pt}$ -cisplatin in tumor-bearing mice.

#### Materials:

- $^{195m}\text{Pt}$ -cisplatin (radiochemical purity >95%)
- Tumor-bearing mice (e.g., nude mice with human tumor xenografts)[\[7\]](#)
- Anesthetic (e.g., isoflurane)
- Syringes and needles for injection

- Animal balance
- Gamma counter
- Dissection tools
- Vials for tissue collection
- Saline solution

**Procedure:**

- Animal Acclimatization and Tumor Inoculation:
  - Acclimatize mice to laboratory conditions for at least one week.
  - Subcutaneously inoculate tumor cells into the flank of each mouse.
  - Allow tumors to grow to a specified size (e.g., 100-400 mm<sup>3</sup>) before initiating the study.[\[7\]](#)
- Dose Preparation and Administration:
  - Prepare the <sup>195m</sup>Pt-cisplatin solution in sterile saline to the desired concentration.
  - Accurately weigh each mouse to determine the injection volume.
  - Administer a known amount of <sup>195m</sup>Pt-cisplatin (e.g., 2.5 mg/kg) to each mouse via intravenous (tail vein) or intraperitoneal injection.[\[2\]](#)
  - Reserve a small, measured amount of the injectate to serve as a standard for calculating the injected dose.
- Time-Point Euthanasia and Tissue Collection:
  - At predetermined time points post-injection (e.g., 1, 6, 24, and 48 hours), euthanize a cohort of mice (n=3-4 per time point) using an approved method.[\[2\]](#)
  - Collect blood via cardiac puncture.

- Carefully dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).[7]
- Sample Processing and Gamma Counting:
  - Blot tissues to remove excess blood, and weigh each sample.
  - Place each tissue sample in a separate vial.
  - Measure the radioactivity in each tissue sample and the injection standard using a gamma counter.
- Data Analysis:
  - Correct the raw counts for background radiation and radioactive decay.
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula:

$$\%ID/g = (\text{Counts per gram of tissue} / \text{Total injected counts}) \times 100$$

## Protocol 2: Platinum Quantification in Tissues by ICP-MS

This protocol provides a method for the highly sensitive quantification of total platinum in biological samples.

### Materials:

- Collected tissues from the in vivo study
- Concentrated nitric acid (trace metal grade)
- Microwave digestion system[8]
- Inductively coupled plasma mass spectrometer (ICP-MS)[5]
- Platinum standard solutions for calibration

- Internal standard (e.g., bismuth)[9]

Procedure:

- Sample Preparation and Digestion:
  - Accurately weigh a portion of each tissue sample.
  - Place the tissue in a microwave digestion vessel.
  - Add a measured volume of concentrated nitric acid to each vessel.[5]
  - Securely cap the vessels and place them in the microwave digestion system.
  - Run the appropriate digestion program as per the manufacturer's instructions.[8]
  - After cooling, carefully open the vessels in a fume hood and dilute the digested samples to a known volume with deionized water.
- ICP-MS Analysis:
  - Prepare a series of platinum standard solutions of known concentrations for calibration.
  - Add an internal standard to all samples and standards to correct for instrumental drift.
  - Set up the ICP-MS instrument with the appropriate parameters for platinum analysis (e.g., isotopes to monitor:  $^{194}\text{Pt}$ ,  $^{195}\text{Pt}$ ).
  - Introduce the samples and standards into the ICP-MS for analysis.
- Data Analysis:
  - Generate a calibration curve from the standard solutions.
  - Determine the concentration of platinum in the digested samples from the calibration curve.
  - Calculate the amount of platinum per gram of tissue, taking into account the initial tissue weight and dilution factors.

## Data Presentation

**Table 1: Biodistribution of  $^{195m}\text{Pt}$ -Cisplatin in H460 Tumor-Bearing Mice (%ID/g)**

| Tissue    | 2 min | 15 min | 1 hr | 1 day | 3 days | 5 days | 7 days |
|-----------|-------|--------|------|-------|--------|--------|--------|
| Blood     | 35.0  | 10.0   | 5.0  | 1.0   | 0.5    | 0.3    | 0.2    |
| Tumor     | 4.0   | 4.7    | 3.5  | 1.5   | 1.0    | 0.8    | 0.6    |
| Lung      | 15.0  | 8.0    | 4.0  | 1.2   | 0.8    | 0.6    | 0.5    |
| Liver     | 10.0  | 12.0   | 10.0 | 5.0   | 4.0    | 3.5    | 3.0    |
| Pancreas  | 5.0   | 6.0    | 4.5  | 1.8   | 1.2    | 1.0    | 0.8    |
| Stomach   | 4.0   | 5.0    | 3.0  | 1.0   | 0.7    | 0.5    | 0.4    |
| Intestine | 6.0   | 7.0    | 5.0  | 2.0   | 1.5    | 1.2    | 1.0    |
| Kidney    | 20.0  | 25.0   | 20.0 | 8.0   | 5.0    | 4.0    | 3.5    |
| Bone      | 3.0   | 4.0    | 3.0  | 2.5   | 2.0    | 1.8    | 1.5    |
| Muscle    | 2.0   | 2.5    | 2.0  | 0.8   | 0.5    | 0.4    | 0.3    |

Data adapted from a study using radio-cisplatin in mice bearing H460 lung cancer xenografts.

[7]

**Table 2: Pharmacokinetic Parameters of  $^{195m}\text{Pt}$ -Cisplatin in Mice**

| Parameter                   | Whole Body | Blood     |
|-----------------------------|------------|-----------|
| $T_{1/2}$ ( $\alpha$ phase) | 1.14 h     | 23.9 min  |
| $T_{1/2}$ ( $\beta$ phase)  | 5.33 days  | 4.72 days |

This table shows a biphasic retention curve, indicating a rapid initial distribution and clearance phase ( $\alpha$ ) followed by a slower elimination phase ( $\beta$ ).[7]

## Visualizations

### Diagram 1: Experimental Workflow for In Vivo Biodistribution Study

[Click to download full resolution via product page](#)

Workflow for the in vivo biodistribution study of  $^{195m}\text{Pt}$ -cisplatin.

## Diagram 2: Cisplatin's Mechanism of Action - DNA Damage and Apoptosis Induction



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and biodistribution of [195mPt]cisplatin(CISSPECT®) in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [195mPt]Cisplatin for lung cancer imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and biodistribution of cisplatin nanocapsules in nude mice bearing human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precise quantitative evaluation of pharmacokinetics of cisplatin using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hylapharm.com [hylapharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Biodistribution Studies of <sup>195</sup>pt-Labeled Cisplatin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083798#195pt-labeled-cisplatin-for-in-vivo-biodistribution-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)